7-(acetyloxy)-3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-5-yl acetate
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Overview
Description
7-(acetyloxy)-3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-5-yl acetate is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chromen-4-one core substituted with acetyloxy and methoxyphenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(acetyloxy)-3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-5-yl acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the condensation of 4-methoxybenzaldehyde with acetylacetone in the presence of a base to form the intermediate chalcone. This intermediate is then cyclized using an acid catalyst to yield the chromen-4-one core. The final step involves acetylation of the hydroxyl groups using acetic anhydride under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
7-(acetyloxy)-3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-5-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the acetyloxy groups, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Acylating agents: Acetic anhydride, acetyl chloride.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various ester derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
7-(acetyloxy)-3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-5-yl acetate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(acetyloxy)-3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-5-yl acetate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic acid: An isomer of iodobenzoic acid with similar structural features but different chemical properties.
4,4’-Dichlorobenzophenone: An organic compound with a similar aromatic structure but different functional groups.
Uniqueness
What sets 7-(acetyloxy)-3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-5-yl acetate apart from these similar compounds is its unique combination of acetyloxy and methoxyphenyl groups attached to the chromen-4-one core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
[5-acetyloxy-3-(4-methoxyphenyl)-2-methyl-4-oxochromen-7-yl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O7/c1-11-19(14-5-7-15(25-4)8-6-14)21(24)20-17(26-11)9-16(27-12(2)22)10-18(20)28-13(3)23/h5-10H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAQUMLARZPTSOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2OC(=O)C)OC(=O)C)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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